4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
CAS No.: 959432-77-0
Cat. No.: VC4978859
Molecular Formula: C6H4Cl2N4
Molecular Weight: 203.03
* For research use only. Not for human or veterinary use.
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine - 959432-77-0](/images/structure/VC4978859.png)
Specification
CAS No. | 959432-77-0 |
---|---|
Molecular Formula | C6H4Cl2N4 |
Molecular Weight | 203.03 |
IUPAC Name | 4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3 |
Standard InChI Key | QLHBOALBAOKBJV-UHFFFAOYSA-N |
SMILES | CN1C=C2C(=N1)N=C(N=C2Cl)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a fused bicyclic system: a pyrazole ring condensed with a pyrimidine ring. Key structural features include:
Molecular Architecture
The IUPAC name, 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, reflects its substitution pattern. The methyl group at the 2-position and chlorine atoms at the 4- and 6-positions are critical for its electronic and steric properties . The SMILES notation CN1C=C2C(=N1)N=C(N=C2Cl)Cl
and InChI key QLHBOALBAOKBJV-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, vary with adduct formation. For instance, the [M+H]+ ion exhibits a CCS of 135.2 Ų, while [M+Na]+ shows 152.0 Ų . These values aid in mass spectrometry-based identification. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard methods for purity assessment, ensuring >95% purity in commercial samples .
Table 1: Predicted Collision Cross-Section Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 202.98859 | 135.2 |
[M+Na]+ | 224.97053 | 152.0 |
[M+NH4]+ | 220.01513 | 143.8 |
[M-H]- | 200.97403 | 135.7 |
Synthesis and Production
Halogenation Strategies
The compound is synthesized via chlorination of pyrimidine derivatives. A common route involves reacting 2-methylpyrazolo[3,4-d]pyrimidine with phosphorus oxychloride () or phosphorus pentachloride () under reflux conditions . These agents introduce chlorine atoms at the 4- and 6-positions via electrophilic substitution.
Optimization of Reaction Conditions
Recent protocols report yields exceeding 98% using -diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at 100°C . For example, coupling 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine with 4-(1H-pyrazol-4-yl)aniline in DMF at 100°C for 5 hours produced a high-purity product .
Physicochemical Properties
Thermal Stability
The compound melts at 62–66°C and boils at 156–158°C . Its stability under ambient conditions makes it suitable for long-term storage in sealed containers at 2–8°C .
Solubility and Reactivity
It is soluble in polar aprotic solvents like DMSO and ethanol but exhibits limited water solubility . The chlorine atoms render it electrophilic, facilitating nucleophilic substitution reactions with amines, alcohols, and thiols. For instance, reactions with aryl amines yield substituted pyrazolopyrimidines, a common motif in kinase inhibitors .
Applications in Pharmaceutical Development
Antiviral and Antifungal Agents
The compound’s scaffold is integral to nucleoside analogs, which inhibit viral polymerase enzymes. Modifications at the 4- and 6-positions enhance binding affinity to viral targets, as seen in preclinical candidates for hepatitis C and HIV .
Kinase Inhibitors
In oncology, it serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Substitution with aromatic amines generates compounds that block oncogenic signaling pathways .
Agricultural and Industrial Uses
Pesticide Formulations
Chlorination augments bioactivity against plant pathogens. Derivatives of this compound are effective against Phytophthora infestans, the causative agent of potato blight .
Polymer Chemistry
As a cross-linking agent, it improves the thermal stability of epoxy resins. Its reactivity with diols and diamines enables the synthesis of high-performance polymers .
Recent Advances and Future Directions
Despite limited literature, recent synthetic breakthroughs highlight its utility in covalent inhibitor design. Researchers are exploring photoaffinity labeling derivatives to map drug-target interactions in real time .
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